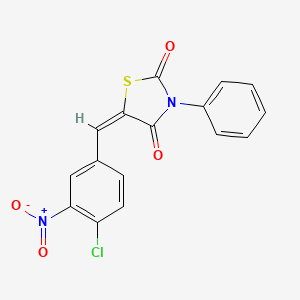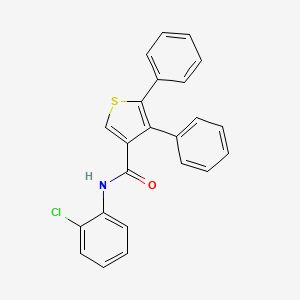
5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as CNB-001, is a synthetic compound with potential therapeutic applications in various neurological disorders. This compound belongs to the thiazolidinedione family, which is known for its insulin-sensitizing properties. In recent years, CNB-001 has gained attention for its neuroprotective and anti-inflammatory effects, making it a promising candidate for treating neurodegenerative diseases.
Mecanismo De Acción
The exact mechanism of action of 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to exert its neuroprotective effects through multiple pathways, including reducing oxidative stress, inhibiting apoptosis, and modulating inflammation. 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in promoting neuronal survival and growth.
Biochemical and Physiological Effects:
5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, increase levels of BDNF, and improve mitochondrial function. 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in lab experiments is its neuroprotective and anti-inflammatory effects, which make it a promising candidate for treating neurodegenerative diseases. However, one limitation is the relatively low yield of the synthesis process, which may limit its availability for large-scale studies.
Direcciones Futuras
There are several future directions for research on 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. One area of interest is exploring its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another area of interest is investigating its mechanism of action in more detail, which may help identify new targets for drug development. Additionally, there is a need for further studies to evaluate the safety and efficacy of 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in human clinical trials.
Métodos De Síntesis
5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized through a multistep process starting from 2,4-thiazolidinedione. The first step involves the nitration of 4-chlorobenzaldehyde to obtain 4-chloro-3-nitrobenzaldehyde. This intermediate is then reacted with 2,4-thiazolidinedione in the presence of a base to obtain 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. The yield of this reaction is typically around 50%.
Aplicaciones Científicas De Investigación
5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of traumatic brain injury, stroke, and Parkinson's disease. 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to have anti-inflammatory effects, which may be beneficial in treating neuroinflammatory disorders such as multiple sclerosis.
Propiedades
IUPAC Name |
(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O4S/c17-12-7-6-10(8-13(12)19(22)23)9-14-15(20)18(16(21)24-14)11-4-2-1-3-5-11/h1-9H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPIANFCGHIZMA-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5116915.png)
![N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5116936.png)
![10-isobutyryl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5116938.png)
![methyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5116953.png)
![N-{1-[1-(2-acetylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5116959.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methoxybenzoyl)piperazine oxalate](/img/structure/B5116961.png)

![methyl 1-isobutyl-4-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5116976.png)

![5-[3-(3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117006.png)
![{2-[2-(2-iodophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5117011.png)

![sec-butyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5117019.png)
![2-(allylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5117027.png)